6,8-Difluoro-3-methylimidazo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions and a methyl group at the 3rd position on the imidazo[1,5-A]pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-diaminopyridine with a suitable fluorinated aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like trifluoroacetic acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove fluorine atoms or reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of de-fluorinated or reduced imidazo[1,5-A]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-A]pyridine derivatives with various functional groups.
Scientific Research Applications
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Due to its unique electronic properties, it is explored for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6,8-Difluoro-3-methylimidazo[1,5-A]pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target. The compound may also participate in electron transfer processes, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Difluoro-3-methylimidazo[1,2-A]pyridine
- 6,8-Difluoro-3-methylimidazo[4,5-B]pyridine
- 6,8-Difluoro-3-methylimidazo[1,5-C]pyridine
Uniqueness
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is unique due to its specific substitution pattern and ring structure. The position of the fluorine atoms and the methyl group significantly influence its chemical reactivity and biological activity. Compared to other imidazo[1,5-A]pyridine derivatives, this compound may exhibit distinct electronic properties and binding interactions, making it valuable for targeted applications in drug design and material science.
Biological Activity
6,8-Difluoro-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound characterized by its unique structural features, including a fused imidazole and pyridine ring system. The presence of fluorine atoms at the 6 and 8 positions significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : CHFN
- Molecular Weight : Approximately 172.13 g/mol
The unique structural characteristics of this compound enhance its interaction with various biological targets, making it a compound of interest in medicinal chemistry.
Research indicates that the biological activity of this compound is largely attributed to its structural features. The fluorine substituents increase electron-withdrawing effects, enhancing the compound's reactivity with biological macromolecules such as proteins and nucleic acids. Interaction studies have revealed insights into its mechanism of action, suggesting potential pathways for therapeutic applications.
Pharmacological Applications
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Fluoro-3-methylimidazo[1,5-A]pyridine | One fluorine substituent | Exhibits lower lipophilicity compared to difluoro derivative |
7-Iodo-3-methylimidazo[1,5-A]pyridine | Iodine at position 7 | Potentially different biological activity profile |
8-Chloro-3-methylimidazo[1,5-A]pyridine | Chlorine instead of fluorine | May show different reactivity patterns |
6-Bromo-3-methylimidazo[1,5-A]pyridine | Bromine substituent | Different electronic effects compared to fluorine |
The presence of two fluorine atoms in this compound enhances its chemical reactivity and biological interactions compared to other halogenated derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the imidazo[1,5-A]pyridine scaffold. For instance:
- A study demonstrated that modifications to the imidazopyridinyl group significantly altered the potency and efficacy in receptor activation assays (EC50 values ranging from nanomolar to micromolar concentrations) .
- Another research indicated that certain derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to their parent compounds .
Properties
Molecular Formula |
C8H6F2N2 |
---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
6,8-difluoro-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H6F2N2/c1-5-11-3-8-7(10)2-6(9)4-12(5)8/h2-4H,1H3 |
InChI Key |
RBIGXIRLGDBFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.